N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a urea linkage connecting a dimethoxyphenyl group and a pyrrolidinylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea typically involves the reaction of 2,4-dimethoxyaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)ethyl]urea
- N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)butyl]urea
- N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)methyl]urea
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-12-6-7-13(14(11-12)23-2)18-16(21)17-8-4-10-19-9-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDIUCMZIQXMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCN2CCCC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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